1a,2,3,13b-Tetrahydropentaceno(1,2-b)oxirene-2,3-diol
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Overview
Description
1a,2,3,13b-Tetrahydropentaceno(1,2-b)oxirene-2,3-diol is a complex organic compound characterized by its unique structure, which includes a pentacene backbone fused with an oxirene ring and diol functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1a,2,3,13b-Tetrahydropentaceno(1,2-b)oxirene-2,3-diol typically involves multi-step organic reactions. One common method includes the cyclization of a suitable pentacene derivative with an epoxide precursor under controlled conditions. The reaction often requires the use of catalysts such as Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using high-yield reactions, cost-effective reagents, and efficient purification techniques. The process may also involve continuous flow chemistry to enhance production efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
1a,2,3,13b-Tetrahydropentaceno(1,2-b)oxirene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form tetrahydropentacene derivatives.
Substitution: The oxirene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to open the oxirene ring.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of tetrahydropentacene derivatives.
Substitution: Formation of substituted oxirene derivatives.
Scientific Research Applications
1a,2,3,13b-Tetrahydropentaceno(1,2-b)oxirene-2,3-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1a,2,3,13b-Tetrahydropentaceno(1,2-b)oxirene-2,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1a,2,3,7b-Tetrahydronaphtho(1,2-b)oxirene-2,3-diol: Similar structure but with a naphthalene backbone.
(1aalpha,2beta,3alpha,11calpha)-1a,2,3,11c-Tetrahydro-6,11-dimethylbenzo(6,7)phenanthro(3,4-b)oxirene-2,3-diol: Contains a phenanthrene backbone and additional methyl groups.
Uniqueness
1a,2,3,13b-Tetrahydropentaceno(1,2-b)oxirene-2,3-diol is unique due to its pentacene backbone, which imparts distinct electronic properties. This makes it particularly valuable in the development of organic electronic materials and devices .
Properties
CAS No. |
75921-61-8 |
---|---|
Molecular Formula |
C22H16O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
18-oxahexacyclo[12.9.0.03,12.05,10.016,22.017,19]tricosa-1,3,5,7,9,11,13,15,22-nonaene-20,21-diol |
InChI |
InChI=1S/C22H16O3/c23-19-17-9-15-7-13-5-11-3-1-2-4-12(11)6-14(13)8-16(15)10-18(17)21-22(25-21)20(19)24/h1-10,19-24H |
InChI Key |
IJUDJDMGCVESNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C4C=C5C6C(O6)C(C(C5=CC4=CC3=CC2=C1)O)O |
Origin of Product |
United States |
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